

# Technical Monograph: AR-H067637 Selective Reversible Direct Thrombin Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Atecegatran  
CAS No.: 433937-74-7  
Cat. No.: B1666085

[Get Quote](#)

## Executive Summary & Molecular Identity

AR-H067637 (also identified in literature as the active form of **Atecegatran**) is a potent, selective, competitive, and reversible direct thrombin inhibitor (DTI). It represents the pharmacologically active moiety generated via the bioconversion of the oral prodrug AZD0837. [\[1\]](#)

Unlike Vitamin K antagonists (which inhibit factor synthesis) or heparin (which requires antithrombin III), AR-H067637 binds directly to the active catalytic site of thrombin (Factor IIa). Its structural design allows it to inhibit both free fluid-phase thrombin and clot-bound thrombin, a critical differentiator in preventing thrombus propagation in high-risk environments like atrial fibrillation or venous thromboembolism.

## Chemical Classification

- Role: Direct Thrombin Inhibitor (DTI)[\[2\]](#)
- Binding Mode: Reversible, Competitive

- Prodrug Source: AZD0837 (**Atecegatran** metoxil)[3]
- Key Structural Feature: Peptidomimetic small molecule designed to interact with the S1 specificity pocket of thrombin.

## Pharmacological Mechanism of Action (MOA)

### The Thrombin Target

Thrombin is the final effector serine protease in the coagulation cascade. It converts soluble fibrinogen into insoluble fibrin strands and activates platelets via Protease-Activated Receptors (PARs).

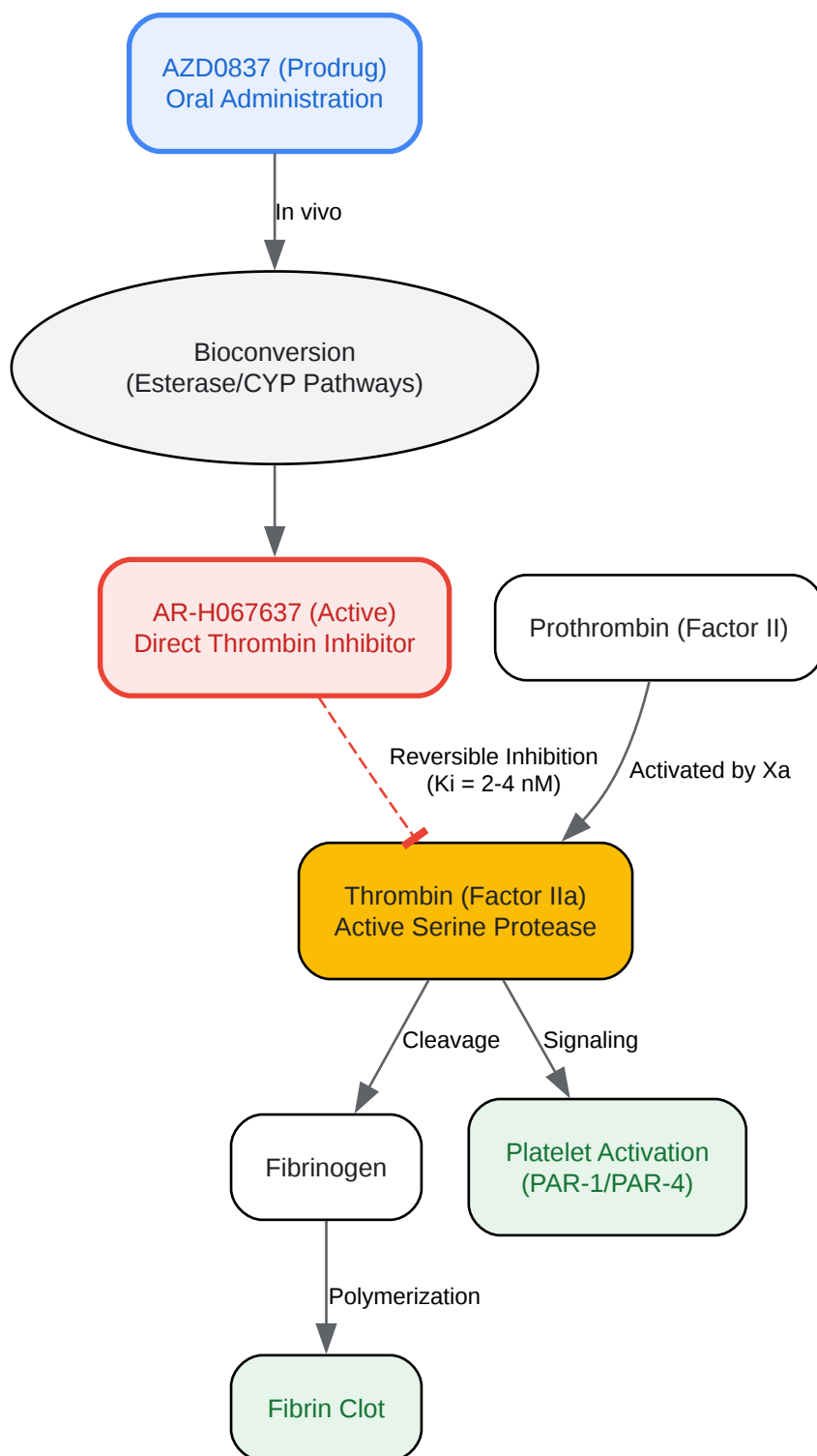
### Binding Kinetics

AR-H067637 exhibits rapid association and dissociation kinetics.

- Active Site Targeting: It binds to the catalytic site of the thrombin molecule, specifically engaging the S1 specificity pocket.
- Selectivity: It demonstrates high selectivity for thrombin over other serine proteases (e.g., Factor Xa, Plasmin, tPA), with the notable exception of trypsin, a common feature among synthetic DTIs.
- Reversibility: Unlike irreversible inhibitors (e.g., covalent binders), AR-H067637 establishes an equilibrium. This reversibility is a safety feature, theoretically allowing for a more predictable return to hemostasis upon drug cessation compared to irreversible agents.

### Pathway Visualization

The following diagram illustrates the intervention point of AR-H067637 within the coagulation cascade and its bioconversion pathway.



[Click to download full resolution via product page](#)

Caption: Bioconversion of AZD0837 to AR-H067637 and subsequent inhibition of Thrombin-mediated fibrin generation and platelet activation.

## Key Physicochemical & Biological Properties[6][8]

The following data aggregates findings from biochemical assays and pre-clinical characterization (Deinum et al., 2009).

Property	Value / Characteristic	Context
Inhibition Constant ( )	2.0 – 4.0 nM	Human -thrombin (Competitive Inhibition)
IC50 (Platelet Aggregation)	0.9 nM	Thrombin-induced aggregation
IC50 (Clotting Plasma)	0.6 M	Inhibition of free thrombin generation
Selectivity	>1000-fold vs FXa, Plasmin	Highly selective; minor activity vs Trypsin
Binding Stoichiometry	1:1	Interaction with Thrombin active site
Prodrug	AZD0837	AR-H067637 is the active metabolite
Elimination	Renal & Biliary	Involves P-gp and MATE1 transporters

## Experimental Protocols for Researchers

As a Senior Application Scientist, I recommend the following validated workflows to assess AR-H067637 activity. These protocols ensure data integrity and reproducibility.

### Protocol A: Chromogenic Substrate Inhibition Assay

Objective: Determine the inhibitory constant (

) of AR-H067637 against human

-thrombin.

## Reagents:

- Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
- Enzyme: Human  
-Thrombin (final conc. 0.1 nM).
- Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).
- Inhibitor: AR-H067637 (serial dilutions: 0.1 nM to 100 nM).

## Workflow:

- Preparation: Dilute AR-H067637 in buffer. Prepare 8 concentration points.

- Incubation: Mix 50

L of Thrombin solution with 50

L of inhibitor solution in a 96-well microplate. Incubate for 10 minutes at 37°C to reach equilibrium.

- Initiation: Add 100

L of S-2238 substrate (at  
concentration).

- Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

- Analysis: Plot initial velocity (

) vs. Inhibitor concentration

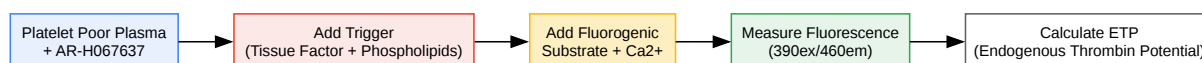
. Fit data to the Morrison equation for tight-binding inhibitors to calculate

.

## Protocol B: Thrombin Generation Assay (TGA) in Plasma

Objective: Assess the anticoagulant potency in a physiological milieu (Calibrated Automated Thrombogram).

Workflow Visualization:



[Click to download full resolution via product page](#)

Caption: Workflow for Thrombin Generation Assay (TGA) to measure AR-H067637 potency.

Critical Steps:

- Spiking: Spike AR-H067637 into pooled normal human plasma at concentrations ranging from 0.05 M to 2.0 M.
- Triggering: Use a low concentration of Tissue Factor (1-5 pM) to initiate the extrinsic pathway.
- Readout: The primary metric is the Endogenous Thrombin Potential (ETP) (area under the curve). AR-H067637 should show a dose-dependent reduction in ETP and peak thrombin height, with a prolongation of the lag time.

## Clinical & Translational Insights

### Efficacy vs. Bleeding Risk

In Phase II clinical trials (e.g., for Atrial Fibrillation), the prodrug AZD0837 (converting to AR-H067637) demonstrated comparable efficacy to Vitamin K antagonists.

- Advantage: The reversible nature of AR-H067637 allows for a "predictable anticoagulant effect" without the need for routine INR monitoring.
- Observation: At high concentrations (plasma levels

1

M), bleeding time increases, but the therapeutic window is generally considered wider than that of heparin.

## Pharmacokinetic Challenges

While the inhibitor itself is potent, the development of the prodrug AZD0837 faced hurdles related to:

- Metabolic Stability: Interaction with CYP3A4 inhibitors (e.g., ketoconazole) significantly altered plasma exposure.[1]
- Safety Signals: Increases in serum creatinine and potential liver enzyme elevations (ALT) were observed in long-term dosing studies, leading to the discontinuation of AZD0837 development by AstraZeneca in 2010.

Scientist's Note: When using AR-H067637 in preclinical models, be aware that it is often supplied as a TFA salt (**Atecegatran TFA**). Ensure you correct for the salt weight when calculating molarity for

determination.

## References

- Deinum, J., et al. (2009).[2] Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637.[2] *Thrombosis and Haemostasis*. 101(6): 1051-1060.
- Lip, G.Y., et al. (2009). Oral Direct Thrombin Inhibitor AZD0837 for the Prevention of Stroke and Systemic Embolism in Patients With Non-Valvular Atrial Fibrillation. *Journal of the American College of Cardiology*.
- Elg, M., et al. (2009). Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in

anaesthetised rats. Thrombosis Research.[4]

- [Guide to Pharmacology.AR-H067637 Ligand Page. IUPHAR/BPS.](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. AR-H067637 - Drug Targets, Indications, Patents - Synapse \[synapse.patsnap.com\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
- [3. Atecegatran metoxil \(AZD0837\) | Thrombin inhibitor | Probechem Biochemicals \[probechem.com\]](#)
- [4. Verseon \[verseon.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: AR-H067637 Selective Reversible Direct Thrombin Inhibitor]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666085/docs#technical-monograph-ar-h067637-selective-reversible-direct-thrombin-inhibitor\]](https://www.benchchem.com/product/b1666085/docs#technical-monograph-ar-h067637-selective-reversible-direct-thrombin-inhibitor)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)